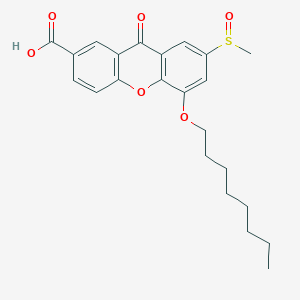
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound with a unique structure that includes a xanthene core, an octyloxy group, and a methanesulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.
Introduction of the Octyloxy Group: The octyloxy group can be introduced via an etherification reaction using octanol and a suitable leaving group, such as a halide.
Addition of the Methanesulfinyl Group: The methanesulfinyl group can be added through a sulfoxidation reaction, where a thiol precursor is oxidized using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The carbonyl group in the xanthene core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The octyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles like alkoxides
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various alkoxy-substituted xanthene derivatives
Applications De Recherche Scientifique
7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) and inflammatory cytokines, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(Methanesulfinyl)-5-(hexyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- 7-(Methanesulfinyl)-5-(decyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- 7-(Methanesulfinyl)-5-(butyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
Comparison
Compared to its similar compounds, 7-(Methanesulfinyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to its specific octyloxy group, which may influence its solubility, reactivity, and biological activity. The length and structure of the alkoxy group can significantly impact the compound’s properties and applications.
Propriétés
Numéro CAS |
57011-68-4 |
|---|---|
Formule moléculaire |
C23H26O6S |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
7-methylsulfinyl-5-octoxy-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C23H26O6S/c1-3-4-5-6-7-8-11-28-20-14-16(30(2)27)13-18-21(24)17-12-15(23(25)26)9-10-19(17)29-22(18)20/h9-10,12-14H,3-8,11H2,1-2H3,(H,25,26) |
Clé InChI |
NIYVTGSEIQCEHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=CC2=C1OC3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




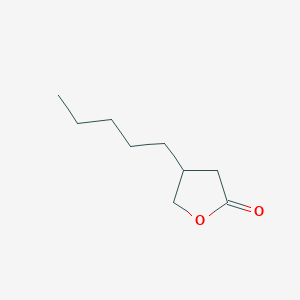
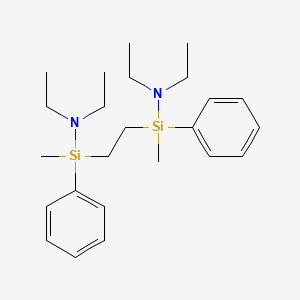
![(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14630617.png)
![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)
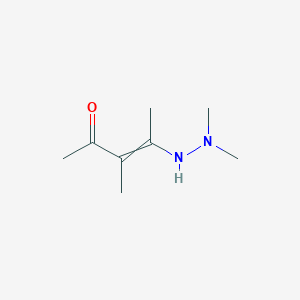



![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
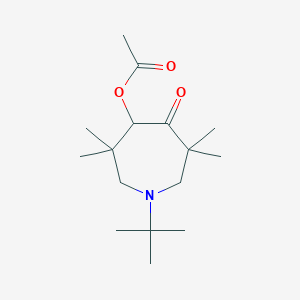
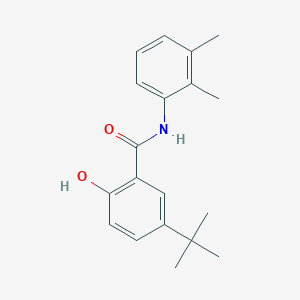
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
